molecular formula C5H12N2O B156955 2-amino-N,N-dimethylpropanamide CAS No. 124491-96-9

2-amino-N,N-dimethylpropanamide

Cat. No.: B156955
CAS No.: 124491-96-9
M. Wt: 116.16 g/mol
InChI Key: WSFGOLVWRKEQOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired amide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H12_{12}N2_2O
  • Molecular Weight : 116.16 g/mol
  • Structural Characteristics : Contains an amine group and a dimethylamide moiety, enhancing its solubility and biological activity.

Biochemical Research

2-Amino-N,N-dimethylpropanamide serves as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways. Its ability to enhance the solubility of compounds makes it particularly useful in high-throughput screening environments.

  • Case Study : In a study on enzyme kinetics, this compound was used to evaluate the effects of various substrates on enzyme activity, revealing dose-dependent responses that inform potential therapeutic uses .

Proteomics

The compound is valuable in proteomics for its role in labeling studies. Its incorporation into biological systems allows researchers to track metabolic pathways and interactions with enzymes.

  • Application : Used as a tracer in metabolic studies, enabling the monitoring of how it interacts with enzymes, providing insights into drug metabolism and pharmacokinetics .

Analytical Chemistry

In analytical chemistry, this compound is employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its favorable isotopic labeling properties.

  • Benefit : The deuterated form of this compound enhances clarity and accuracy in complex biological samples, making it a preferred choice for researchers analyzing metabolic processes .

The biological activity of this compound is attributed to its interaction with various biological targets. It has shown potential in:

  • Drug Development : Its unique structure allows for modifications that can enhance pharmacokinetic properties.
  • Therapeutic Applications : Studies indicate that it may exhibit anti-inflammatory and neuroprotective effects .

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile , participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-Amino-N,N-dimethylpropanamide
  • CAS Numbers : 124491-96-9 (base form) , 78608-72-7 (S-enantiomer)
  • Molecular Formula : C₅H₁₂N₂O
  • Molecular Weight : 116.16 g/mol
  • Physical State : Solid, white crystalline powder (hydrochloride salt form) .

Physicochemical Properties

  • Solubility : Soluble in water and organic solvents (hydrochloride salt) .
  • Hazards :
    • Acute Oral Toxicity (H302) .
    • Skin/Eye Irritation (H315, H319) .
    • Respiratory Irritation (H335) .
  • Applications : Intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Comparison with Structurally Similar Compounds

2-Chloro-N,N-dimethylpropanamide

  • CAS : 152786-29-3 .
  • Formula: C₅H₁₀ClNO.
  • Molecular Weight : 135.59 g/mol .
  • Key Differences: Substituent: Chlorine replaces the amino group. Reactivity: Higher electrophilicity due to Cl, enabling nucleophilic substitution reactions . Applications: Likely used in halogenation pathways or as a precursor for organometallic synthesis.

3-(4-Bromophenyl)-N,N-dimethylpropanamide

  • Synthesis : Prepared via Michael addition (95% yield) .
  • Key Differences: Substituent: Bromophenyl group introduces aromaticity and steric bulk. Applications: Potential in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine .

N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide

  • Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol .
  • Key Differences :
    • Functional Group : Thioamide (C=S) instead of amide (C=O).
    • Properties : Increased lipophilicity and altered hydrogen-bonding capacity .

2-Hydroxy-N,N-dimethylpropanamide

  • CAS : 35123-06-9 .
  • Key Differences: Substituent: Hydroxyl group replaces amino. Reactivity: Susceptible to oxidation and esterification . Regulatory: Subject to EPA significant new use rules (SNURs) .

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

  • CAS : 1219957-57-9 .
  • Formula : C₈H₂₁Cl₂N₃O.
  • Molecular Weight : 246.18 g/mol .
  • Key Differences: Structure: Additional dimethylaminoethyl group enhances basicity. Applications: Used in drug delivery systems due to improved solubility (salt form) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound 124491-96-9 C₅H₁₂N₂O 116.16 Amino, amide Pharmaceutical intermediate
2-Chloro-N,N-dimethylpropanamide 152786-29-3 C₅H₁₀ClNO 135.59 Chlorine, amide Halogenation precursor
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide - C₁₁H₁₅NOS 209.31 Thioamide, methoxybenzene Lipophilic drug design
2-Hydroxy-N,N-dimethylpropanamide 35123-06-9 C₅H₁₁NO₂ 117.15 Hydroxyl, amide Regulated industrial use
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride 1219957-57-9 C₈H₂₁Cl₂N₃O 246.18 Amino, tertiary amine, amide Water-soluble drug formulations

Research Findings and Trends

  • Electronic Effects: Amino groups enhance nucleophilicity, enabling peptide coupling, while halogens (Cl, Br) favor electrophilic reactions .
  • Solubility: Hydrochloride salts (e.g., this compound HCl) improve water solubility for biomedical applications .
  • Toxicity: Amino derivatives generally exhibit moderate acute toxicity, whereas chloro analogs may pose higher environmental risks .

Biological Activity

2-Amino-N,N-dimethylpropanamide, also known as N,N-dimethylpropionamide, is a compound with significant biological relevance, particularly in the realm of medicinal chemistry. This article explores its biological activities, synthesis methods, and potential applications in drug development, focusing on various studies that highlight its pharmacological properties.

  • Molecular Formula : C5_5H12_{12}N2_2O
  • Molecular Weight : 116.16 g/mol
  • CAS Number : 758-96-3
  • Melting Point : -45 °C
  • Boiling Point : 176 °C

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the one-pot synthesis of tri-substituted purines using N,N-dimethylamides as key intermediates. This method facilitates the formation of biologically active purine analogues with demonstrated trypanocidal activity against Trypanosoma brucei .

Antiparasitic Activity

Recent studies have identified that certain derivatives of this compound exhibit potent antiparasitic properties. Specifically, compounds synthesized from this amide have shown significant activity against Trypanosoma brucei, with IC50_{50} values below 5 μM. Two notable compounds derived from this synthesis were reported to have IC50_{50} values of 4.8 μM and 1 μM, indicating strong efficacy against the parasite .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through toxicity studies. An acute toxicity test revealed a dose of 875 mg/kg leading to behavioral effects such as somnolence and convulsions . This highlights the importance of understanding the compound's safety alongside its therapeutic potential.

Case Study: Synthesis and Testing of Purine Analogues

A significant study explored the synthesis of purine analogues using this compound as a precursor. The research involved screening various compounds for their activity against Trypanosoma brucei. Notably, two derivatives demonstrated profound morphological changes in the parasites, indicative of effective treatment strategies .

Table: Biological Activity Summary

CompoundIC50_{50} (μM)Activity TypeTarget Organism
ASIMJ-254.8AntiparasiticTrypanosoma brucei
ASIMJ-41.0AntiparasiticTrypanosoma brucei
N,N-DimethylpropionamideN/AToxicity AssessmentBehavioral Effects

The mechanism by which this compound exerts its biological effects may involve its structural similarity to natural substrates in purine metabolism. This allows it to act as an inhibitor or substrate for enzymes involved in critical metabolic pathways within parasites .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 2-amino-N,N-dimethylpropanamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) in high-exposure scenarios .
  • Ventilation: Ensure local exhaust ventilation to minimize aerosol/dust inhalation. Avoid open handling to prevent respiratory irritation (H335 hazard) .
  • Spill Management: Collect spills using non-sparking tools and store in sealed containers. Prevent environmental discharge (e.g., drainage systems) .
  • Storage: Keep at 2–8°C in a dry, well-ventilated area to maintain stability .

Q. What synthetic routes are available for this compound?

Methodological Answer:

  • One-Carbon Oxidative Coupling: Use Selectfluor-mediated reactions with aromatic amides, where N,N-dimethylpropanamide (DMP) acts as both solvent and one-carbon donor .
  • Amide Alkylation: React 2-aminopropanamide with dimethylamine derivatives under controlled pH (e.g., 7–9) to avoid side reactions .
  • Safety Note: Monitor for hazardous byproducts (e.g., nitrogen oxides) during synthesis .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) for purity analysis.
  • Spectroscopy: Confirm structure via 1H^1H-NMR (amide proton at δ 6.5–7.5 ppm) and IR (C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~130–140) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for this compound?

Methodological Answer:

  • In Vitro Assays: Perform Ames tests (OECD 471) to clarify mutagenicity and MTT assays for acute cytotoxicity (e.g., IC50_{50}) in human cell lines .
  • Dose-Response Studies: Use rodent models to validate conflicting GHS classifications (e.g., oral toxicity Category 4 vs. unclassified carcinogenicity) .
  • Literature Meta-Analysis: Cross-reference ECHA, PubChem, and OSHA HCS databases to identify data gaps (e.g., delayed effects) .

Q. What advanced techniques are suitable for studying the solid-state properties of this compound derivatives?

Methodological Answer:

  • Single-Crystal XRD: Resolve stereochemistry and packing motifs (e.g., triclinic P1 symmetry observed in benzotriazolylpropanamides) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) and correlate with storage recommendations .
  • Dynamic Vapor Sorption (DVS): Measure hygroscopicity to optimize storage conditions (e.g., anhydrous vs. humid environments) .

Q. How can this compound be leveraged in medicinal chemistry for drug discovery?

Methodological Answer:

  • Scaffold Functionalization: Introduce substituents (e.g., aryl groups) via Buchwald-Hartwig coupling to enhance bioactivity .
  • Enzyme Inhibition Screening: Test derivatives against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Pharmacokinetic Profiling: Conduct in silico ADMET predictions (e.g., SwissADME) to prioritize candidates with favorable LogP (1.1–1.3) and PSA (~55 Ų) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Solvent Optimization: Replace DMP with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
  • Flow Chemistry: Implement continuous-flow reactors to enhance heat dissipation and reduce hazardous intermediate accumulation .
  • Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

  • Experimental Replication: Use shake-flask method (OECD 117) to measure LogP and compare with computational tools (e.g., XLogP3) .
  • Solubility Profiling: Perform equilibrium solubility studies in PBS (pH 7.4) and simulate biorelevant media (FaSSIF/FeSSIF) .
  • Data Harmonization: Cross-validate results with NIST Standard Reference Data, avoiding unreliable sources (e.g., BenchChem) .

Properties

IUPAC Name

2-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGOLVWRKEQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.